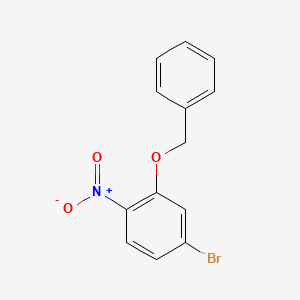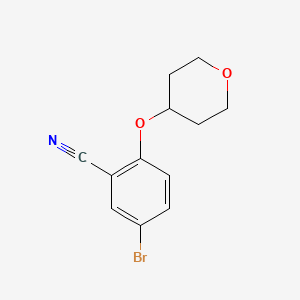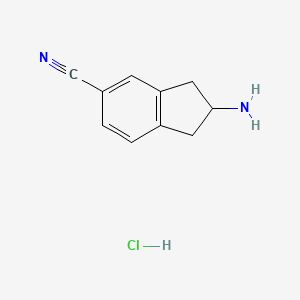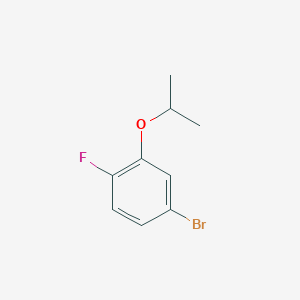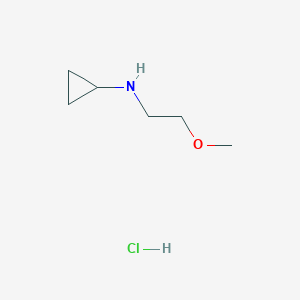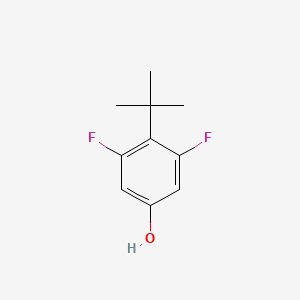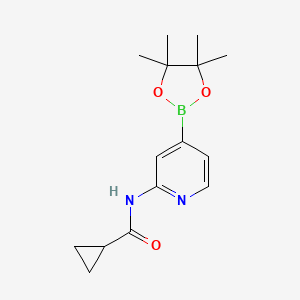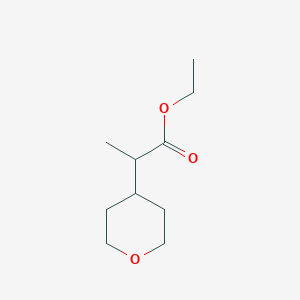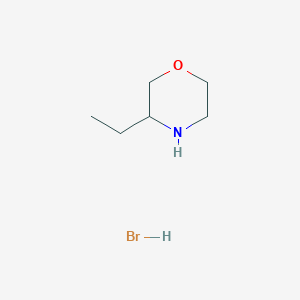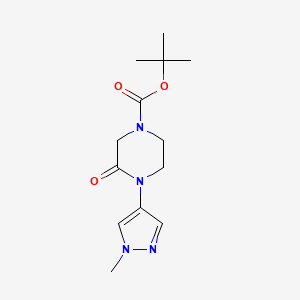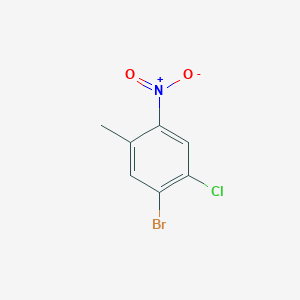
1-Bromo-2-chloro-5-methyl-4-nitrobenzene
Descripción general
Descripción
1-Bromo-2-chloro-5-methyl-4-nitrobenzene is an organic compound with the molecular formula C7H5BrClNO2. It is a derivative of benzene, characterized by the presence of bromine, chlorine, methyl, and nitro functional groups. This compound is often used in various chemical syntheses and research applications due to its unique reactivity and structural properties.
Métodos De Preparación
1-Bromo-2-chloro-5-methyl-4-nitrobenzene can be synthesized through several methods. One common synthetic route involves the bromination of 2-chloro-5-methyl-4-nitrotoluene. This process typically uses bromine or a brominating agent such as N-bromosuccinimide in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure regioselectivity and yield optimization .
Another method involves the nitration of 1-bromo-2-chloro-5-methylbenzene using a mixture of concentrated sulfuric acid and nitric acid. This reaction introduces the nitro group at the para position relative to the methyl group, resulting in the formation of this compound.
Análisis De Reacciones Químicas
1-Bromo-2-chloro-5-methyl-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder in acidic conditions or catalytic hydrogenation.
Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions, such as nitration, sulfonation, or halogenation, depending on the desired product and reaction conditions.
Aplicaciones Científicas De Investigación
1-Bromo-2-chloro-5-methyl-4-nitrobenzene is utilized in various scientific research fields:
Mecanismo De Acción
The mechanism of action of 1-bromo-2-chloro-5-methyl-4-nitrobenzene in chemical reactions typically involves the activation of the aromatic ring through the electron-withdrawing effects of the nitro and halogen substituents. This activation facilitates electrophilic aromatic substitution reactions. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity by binding to active sites or altering their conformation .
Comparación Con Compuestos Similares
1-Bromo-2-chloro-5-methyl-4-nitrobenzene can be compared with other halogenated nitrobenzenes, such as:
1-Bromo-4-chloro-2-nitrobenzene: Similar in structure but lacks the methyl group, which can influence its reactivity and applications.
1-Bromo-2-nitrobenzene: Lacks both the chlorine and methyl groups, resulting in different chemical behavior and uses.
1-Chloro-2-methyl-4-nitrobenzene: Lacks the bromine atom, affecting its reactivity in nucleophilic substitution reactions.
The presence of multiple substituents in this compound makes it a versatile compound with unique reactivity patterns, distinguishing it from its simpler analogs.
Propiedades
IUPAC Name |
1-bromo-2-chloro-5-methyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHVMSQOHKXEFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


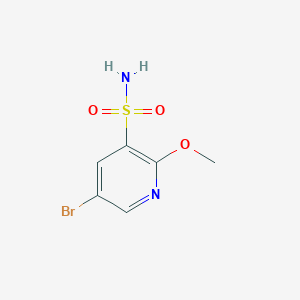
![3-Bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1376336.png)
